2,4-Difluoro-biphenyl-5-ylboronic acid
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Overview
Description
2,4-Difluoro-biphenyl-5-ylboronic acid is an organoboron compound with the molecular formula C12H9BF2O2. It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2 and 4 positions, and a boronic acid group is attached at the 5 position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-biphenyl-5-ylboronic acid typically involves the following steps:
Halogenation: Biphenyl is first halogenated to introduce fluorine atoms at the 2 and 4 positions. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Borylation: The halogenated biphenyl is then subjected to a borylation reaction to introduce the boronic acid group at the 5 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, solvents, and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-biphenyl-5-ylboronic acid primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols or oxygen-containing derivatives.
Reduction: Corresponding hydrocarbons.
Scientific Research Applications
2,4-Difluoro-biphenyl-5-ylboronic acid has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 2,4-Difluoro-biphenyl-5-ylboronic acid involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond and the desired biaryl or styrene product .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2,4-Difluorophenylboronic acid
Uniqueness
2,4-Difluoro-biphenyl-5-ylboronic acid is unique due to the presence of two fluorine atoms and a boronic acid group on the biphenyl scaffold. This combination imparts distinct electronic and steric properties, making it particularly useful in Suzuki-Miyaura cross-coupling reactions for the synthesis of fluorinated biaryl compounds. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2,4-difluoro-5-phenylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BF2O2/c14-11-7-12(15)10(13(16)17)6-9(11)8-4-2-1-3-5-8/h1-7,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZYTWNVMLMUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)C2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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